molecular formula C19H21ClN6O B2733237 2-(4-chlorophenyl)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide CAS No. 1172575-81-3

2-(4-chlorophenyl)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

Cat. No. B2733237
CAS RN: 1172575-81-3
M. Wt: 384.87
InChI Key: VBJJASUANOFDGK-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, a class of heterocyclic compounds. Pyrazoles are known for their diverse pharmacological effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The presence of these heterocyclic rings often contributes to the biological activity of the compound .

Scientific Research Applications

Antimicrobial and Anticancer Applications

A study by Hafez, El-Gazzar, and Al-Hussain (2016) explores a series of novel pyrazole derivatives, including compounds structurally related to 2-(4-chlorophenyl)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide. These compounds have shown promising in vitro antimicrobial and anticancer activities. Notably, some synthesized compounds exhibited higher anticancer activity than doxorubicin, a reference drug, highlighting their potential as therapeutic agents against cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

Inhibition of Fatty Acid Synthesis

The compound's structural framework is also relevant in the context of inhibiting fatty acid synthesis. Although the specific compound was not directly studied, chloroacetamide derivatives have been researched for their ability to inhibit fatty acid synthesis in organisms like the green alga Scenedesmus Acutus. This indicates a potential broader application of similar compounds in controlling unwanted plant growth or in studies related to fatty acid metabolism (Weisshaar & Böger, 1989).

Synthesis and Biological Evaluation

Another study by Rahmouni et al. (2016) focuses on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, including structures akin to our compound of interest. These derivatives have been tested for their anticancer and anti-5-lipoxygenase activities, suggesting their potential in developing new therapeutic strategies for cancer and inflammation-related diseases (Rahmouni et al., 2016).

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) describes the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives. These complexes exhibit significant antioxidant activity, demonstrating the compound's utility in developing molecules with potential health benefits by mitigating oxidative stress (Chkirate et al., 2019).

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could be a potential candidate for further pharmacological studies .

properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O/c1-13-9-14(2)26(25-13)18-11-17(23-12-24-18)21-7-8-22-19(27)10-15-3-5-16(20)6-4-15/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,22,27)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJJASUANOFDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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